![molecular formula C12H9F3N2O2 B2850176 1-[3-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid CAS No. 1295542-29-8](/img/structure/B2850176.png)
1-[3-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[3-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1295542-29-8 . It has a molecular weight of 270.21 and its IUPAC name is 1-(3-(trifluoromethyl)benzyl)-1H-imidazole-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9F3N2O2/c13-12(14,15)9-3-1-2-8(4-9)5-17-6-10(11(18)19)16-7-17/h1-4,6-7H,5H2,(H,18,19) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While there isn’t specific information available on the chemical reactions involving “1-[3-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid”, imidazoles are generally known to participate in a variety of reactions. For instance, they can undergo [3 + 2] cycloaddition reactions .Physical And Chemical Properties Analysis
This compound is a solid . Its SMILES string, which represents the structure of the molecule, is FC(F)(C1=CC=CC(CN2C=NC(C(O)=O)=C2)=C1)F.Cl .Applications De Recherche Scientifique
Adenosine Receptor Research
This compound has been utilized in the development of new series of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives to explore their affinity and selectivity profile at the four adenosine receptor subtypes . The presence of the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety is believed to confer potency and selectivity toward the human A2B adenosine receptor.
Photoaffinity Labeling for Sweet Receptors
In the field of gustatory science, this compound has been modified for use in photoaffinity labeling to elucidate the functional analysis of sweet receptors . The optimization of reaction conditions for its diazirinyl benzyl bromide derivative at the sucrose 1’-position was examined, which is crucial for understanding the interaction between sweeteners and taste receptors.
Synthesis of Trifluoromethyl Group-Containing Pharmaceuticals
The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance the biological activity of small molecules. This compound has been involved in the synthesis processes where the trifluoromethyl group plays a significant role in the pharmacological properties of the drugs .
Molecular Docking Studies
Molecular docking studies have been performed using derivatives of this compound to better understand the binding interactions at the adenosine receptors . These studies help in rationalizing the results of affinity and selectivity profiles of new compounds.
Development of Photophores
The compound has been used in the development of photophores, which are light-sensitive groups used in photoaffinity labeling. This application is particularly important in studying biological interactions and the structural relationships between bioactive compounds and biomolecules .
Optimization of Synthetic Pathways
Research involving this compound also includes the optimization of synthetic pathways for creating derivatives that are useful in various biochemical methods . This includes the development of more efficient and selective reactions for pharmaceutical applications.
Functional Analysis of Bioactive Compounds
The compound has been used in the functional analysis of bioactive compounds, particularly in understanding how different chemical structures can bind to and activate receptors, such as sweet taste receptors .
Enhancement of Biological Activity
In medicinal chemistry, the trifluoromethyl group present in this compound is known to enhance the biological activity of molecules. This property is exploited in the design of new drugs with improved efficacy and selectivity .
Safety and Hazards
Propriétés
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)9-3-1-2-8(4-9)5-17-6-10(11(18)19)16-7-17/h1-4,6-7H,5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUORFFDYFVYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(3Ar,7aS)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2850098.png)
![(E)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-phenylethenesulfonamide](/img/structure/B2850099.png)
![3-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2850101.png)
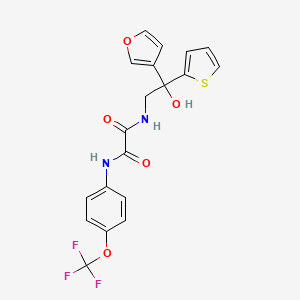
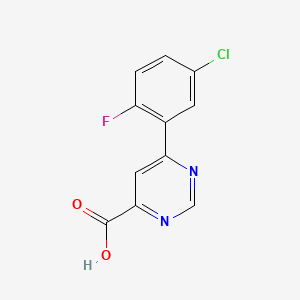
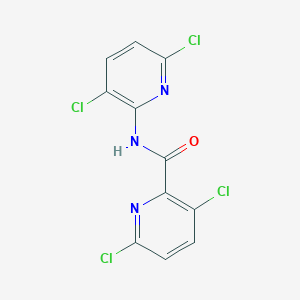
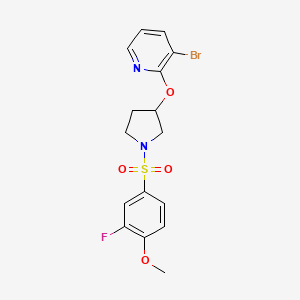
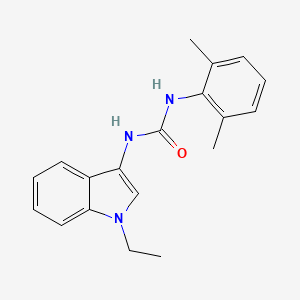


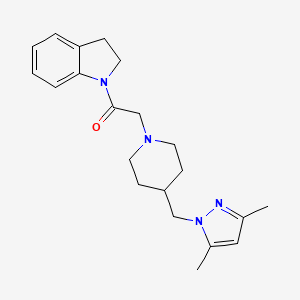
![Naphthalen-2-yl 2-[(3,4-dichloro-2-methoxybenzenesulfonyl)oxy]benzoate](/img/structure/B2850115.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2850116.png)